Hydrazine Dicarbonic Acid Diazide

Description

Hydrazine dicarbonic acid diazide (HDAD) is a heterocyclic compound characterized by a tetrazine core functionalized with carboxylic acid groups and diazide moieties. Its synthesis typically involves the reaction of hydrazine with cyano-substituted aromatic acids, followed by oxidation to form the tetrazine ring. For example, HDAD derivatives such as bis-2,6-[5-carboxylic acid-pyrid-2-yl]-tetrazine are synthesized via condensation of 2-cyano-nicotinic acid with hydrazine, oxidation to dihydrotetrazine, and subsequent aromatization to tetrazine . This compound’s structure enables high reactivity in inverse electron-demand Diels-Alder (DARinv) reactions, making it valuable in bioorthogonal chemistry for molecular imaging and therapeutics .

Properties

CAS No. |

67880-17-5 |

|---|---|

Molecular Formula |

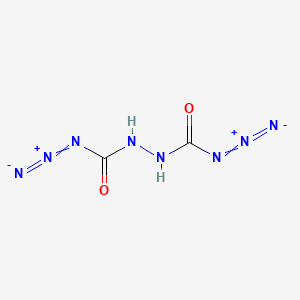

C2H2N8O2 |

Molecular Weight |

170.09 g/mol |

IUPAC Name |

1-(carbonazidoylamino)-3-diazourea |

InChI |

InChI=1S/C2H2N8O2/c3-9-7-1(11)5-6-2(12)8-10-4/h(H,5,11)(H,6,12) |

InChI Key |

FLKSFAVFVZCTFG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(NNC(=O)N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine Dicarbonic Acid Diazide typically involves the reaction of hydrazine with dicarbonic acid derivatives under controlled conditions. One common method includes the use of dinitrogen tetroxide as a nitrosonium ion source, which reacts with hydrazine to form the corresponding azide . This reaction is usually carried out at low temperatures (−20 to −40°C) in acetonitrile to ensure high yields and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Hydrazine Dicarbonic Acid Diazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the azide groups to amines.

Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dinitrogen tetroxide for azide formation, and various reducing agents for converting azides to amines . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions typically produce amines.

Scientific Research Applications

Hydrazine Dicarbonic Acid Diazide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various azide-containing compounds.

Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hydrazine Dicarbonic Acid Diazide involves its reactivity with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazine derivatives exhibit diverse reactivity and applications depending on their functional groups. Below is a comparative analysis of HDAD with structurally or functionally related compounds.

Structural and Functional Group Comparison

Reactivity and Stability

- HDAD: The tetrazine core undergoes rapid DARinv reactions with dienophiles (e.g., trans-cyclooctenes) at room temperature, enabling applications in live-cell labeling . However, tetrazines are sensitive to hydrolysis under acidic or aqueous conditions.

- Dihydrazides : These compounds exhibit moderate stability but require careful synthesis to avoid by-products (e.g., diester-dihydrazide 7 is synthesized in 72% yield under anhydrous conditions) . They are less reactive in click chemistry but form stable coordination complexes with transition metals (e.g., Cr³⁺) .

- Hydrazones : Prone to side reactions such as cyclization or reversion to starting materials under reflux (e.g., compounds 13a–c reforming amidrazones) . Their stability is highly condition-dependent.

- Hydrazine Carboxamides : Synthesized via carbodiimide coupling, these derivatives are stable in organic solvents but require coupling agents (e.g., EDCI) to overcome carboxylate ion formation .

Key Research Findings

Reactivity Hierarchy: HDAD’s tetrazine ring reacts 10–100× faster in DARinv compared to non-aromatic hydrazine derivatives .

Stability Trade-offs : While HDAD is less stable in aqueous media than dihydrazides, its rapid reactivity offsets this limitation in bioimaging applications .

Synthetic Complexity : HDAD requires multi-step synthesis (e.g., oxidation, diazotization) but offers superior functional versatility over simpler hydrazides or hydrazones .

Q & A

Q. What are the optimized synthesis protocols for Hydrazine Dicarbonic Acid Diazide and its derivatives?

Methodological Answer: The synthesis of hydrazine-based derivatives often involves multi-step reactions with precise control of stoichiometry and reaction conditions. For example:

- Step 1: Convert dicarboxylic acid derivatives (e.g., diester–dicarbonic acid) to dichloroanhydrides using thionyl chloride under reflux (2 h, 72% yield) .

- Step 2: Condense the anhydride with hydrazine in anhydrous THF at 0°C to form bifunctional derivatives. Side reactions are minimized by maintaining low temperatures and inert atmospheres .

- Critical Parameters: Reaction time (36 h), solvent (DMF–EtOH for dihydrazone formation), and temperature (80°C) significantly impact yields and purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Prohibited Transport: Classified as a hazardous material (UN prohibited) due to instability; avoid transport in pure form .

- Decomposition Risks: Store in inert, dry environments; avoid contact with oxidizing agents (e.g., HNO₂) to prevent explosive decomposition .

- Mitigation: Use fume hoods, PPE (gloves, goggles), and real-time monitoring for airborne hydrazine derivatives .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict reaction kinetics of this compound with nitrous acid?

Methodological Answer:

- Model Development: Use Gaussian09/HyperChem for structural optimization of hydrazine derivatives. Calculate quantum parameters (e.g., HOMO-LUMO gaps) to correlate with experimental half-reaction times .

- Validation: Combine spectrophotometry and stopped-flow devices to measure reaction kinetics. Statistical regression links electronic parameters (e.g., dipole moments) to reactivity trends .

- Example: A QSAR model for hydrazine-HNO₂ reactions revealed that electron-withdrawing groups accelerate decomposition by 40% .

Q. What decomposition pathways occur under advanced oxidation (e.g., electron beam irradiation)?

Methodological Answer:

- Mechanism: Electron beams generate OH radicals in aqueous solutions, promoting hydrazine decomposition. Efficiency decreases at higher concentrations (>20 mM) due to radical scavenging .

- Experimental Design: Irradiate hydrazine solutions (20 mM) with 10–50 kGy doses. Monitor decomposition via HPLC or ion chromatography .

- Catalytic Enhancement: Pair irradiation with oxidizing agents (e.g., H₂O₂) to improve OH radical yield and degradation rates .

Q. How do structural modifications (e.g., quinazoline conjugation) alter biological activity?

Methodological Answer:

- Synthesis: Acylate quinazolin-4(3H)-ylidenehydrazine with dicarboxylic acid monoesters. Cyclize products to form triazoloquinazolines, which show anti-inflammatory activity .

- Characterization: Use ¹H NMR and chromatomass spectrometry to confirm structural integrity.

- Biological Testing: Evaluate activity via carrageenan-induced inflammation models. Amide-functionalized derivatives reduce edema by 60% compared to controls .

Q. What analytical techniques resolve contradictions in purity assessments during synthesis?

Methodological Answer:

- Challenge: By-products (e.g., unreacted hydrazine or anhydrides) complicate purity analysis.

- Solutions:

Q. How do solvent systems influence reaction efficiency in hydrazine-based syntheses?

Methodological Answer:

- Polar Solvents (DMF/THF): Enhance solubility of dicarboxylic acid derivatives but risk side reactions (e.g., hydrolysis). Use molecular sieves to maintain anhydrous conditions .

- Protic vs. Aprotic: Protic solvents (EtOH) slow hydrazone formation but improve dihydrazide yields (53% vs. 40% in aprotic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.